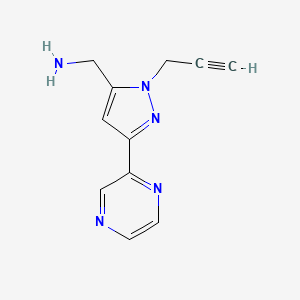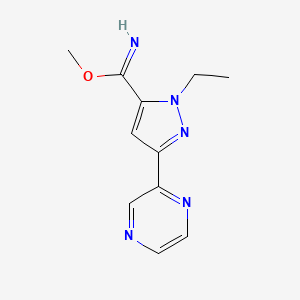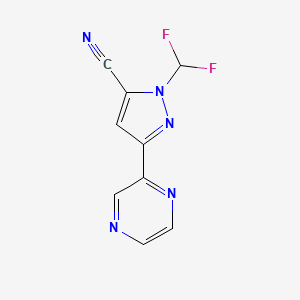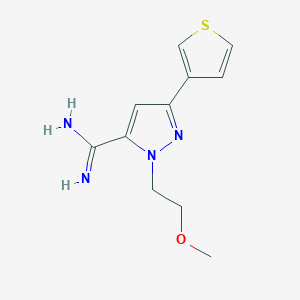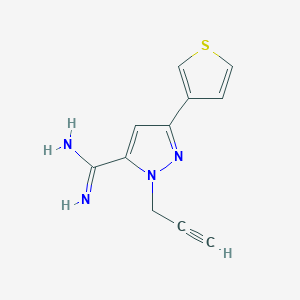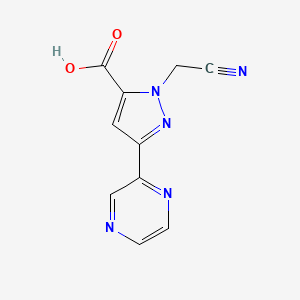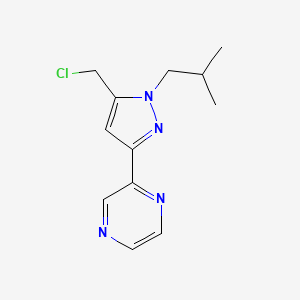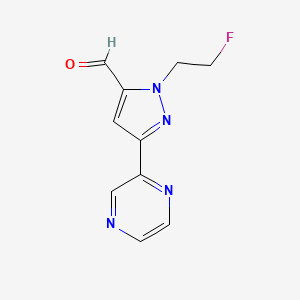
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H9FN4O and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has demonstrated various synthetic routes and structural characterizations of pyrazole derivatives, emphasizing the influence of substituents on their physical and chemical properties. For example, the synthesis of N-substituted pyrazolines and their crystal structures provide insights into the dihedral angles between pyrazole and fluoro-substituted rings, contributing to the understanding of molecular conformation and its potential applications in material science (Loh et al., 2013).
Antimicrobial Activity
Pyrazole derivatives have been studied for their antimicrobial properties, with specific compounds showing significant activity against a range of bacteria and fungi. This includes the development of novel chitosan Schiff bases based on heterocyclic moieties, highlighting the role of the pyrazole skeleton in enhancing biological activity (Hamed et al., 2020).
Material Science and OLED Applications
Pyrazole derivatives have found applications in material science, particularly as emitters for OLEDs. The regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines explores the impact of fluorine-containing substituents on electronic properties, crucial for the development of high-performance OLEDs (Szlachcic et al., 2017).
Antitumor Activity and Molecular Docking
The exploration of antitumor activities and molecular docking studies of pyrazole derivatives provides a foundation for the development of new therapeutic agents. The synthesis of novel benzofuran-2-yl pyrazole pyrimidine derivatives and their evaluation against liver carcinoma cell lines underscore the potential of pyrazole compounds in cancer research (El-Zahar et al., 2011).
Chemosensors
Pyrazole derivatives are investigated for their use as chemosensors, with specific compounds demonstrating the ability to detect metal ions through fluorescent chemosensor mechanisms. This includes the synthesis and photophysical investigation of novel pyrazoline heterocyclic D-π-A chromophores for the detection of Fe3+ ions, illustrating the versatility of pyrazole compounds in analytical chemistry (Khan, 2020).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMVRIAMNSSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



